molecular formula C6H5NHC6H4NHC6H5<br>C18H16N2<br>C18H16N2 B1677971 N,N'-Diphenyl-p-phenylenediamine CAS No. 74-31-7

N,N'-Diphenyl-p-phenylenediamine

Cat. No. B1677971
CAS RN: 74-31-7
M. Wt: 260.3 g/mol
InChI Key: UTGQNNCQYDRXCH-UHFFFAOYSA-N
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Patent
US04987250

Procedure details

To the reactor containing the concentrated isethionic acid solution of Example 1 is added 95.2 Kg. (209.5 lbs.) of MAA to achieve a MAA/ITA molar ratio of about 5:1 along with 14 grams of N,N' diphenyl-p-phenylene diamine and 140 grams of monomethyl ether hydroquinone, both serving as polymerization inhibitors. The mixture is heated for about 6 hours under a vacuum of about 90 mm. Hg. at a temperature of about 80° C. to form sulfoethyl methacrylate according to the reaction: ##STR9## with water of reaction and residual water from the oxidation reaction being continuously removed by azeotropic distillation of a water/MAA mixture under vacuum. At the completion of the reaction, as shown by the cessation of the azeotropic distillation and an increase in the pot temperature, any remaining MAA is removed by vacuum distillation at a pressure of about 10 mm. Hg. The resultant product is sulfoethyl methacrylate having a purity of about 90-95% with methacrylic acid as the major impurity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
monomethyl ether hydroquinone
Quantity
140 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][OH:7])([OH:4])(=[O:3])=[O:2].C1C=CC(NC2C=CC(NC3C=C[CH:25]=[CH:26][CH:27]=3)=CC=2)=CC=1.[C:28]1(C=CC(O)=CC=1)[OH:29].COC>>[C:28]([O:7][CH2:6][CH2:5][S:1]([OH:4])(=[O:3])=[O:2])(=[O:29])[C:26]([CH3:25])=[CH2:27] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CCO
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
Step Three
Name
monomethyl ether hydroquinone
Quantity
140 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1.COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 95.2 Kg
CUSTOM
Type
CUSTOM
Details
both serving as polymerization inhibitors
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for about 6 hours under a vacuum of about 90 mm. Hg
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.